molecular formula C13H17NO5 B1428087 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde CAS No. 1443980-16-2

5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde

Cat. No. B1428087
M. Wt: 267.28 g/mol
InChI Key: OIFLLIWFCBKKSN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis of Precursors to DNA Intercalators

5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde has been utilized in the synthesis of benzo-substituted phthalazines, which are potential precursors to DNA intercalators. This involves converting 2-nitro-5-methoxybenzaldehyde to amines, followed by diazotisation, Sandmeyer reaction, lithiation, formylation, and cyclisation with hydrazine to yield 5-methoxy-substituted phthalazine (Tsoungas & Searcey, 2001).

Correction to Supposed Tele Nucleophilic Aromatic Substitution

Research correcting the supposed tele nucleophilic aromatic substitution method for the synthesis of 4-methoxy-3,5-dinitrobenzaldehyde from 1,3-dinitro-5-trichloromethylbenzene highlights the intricate chemistry involving methoxy nitrobenzaldehydes. Instead of the reported product, the reaction yielded methyl 3,5-dinitrobenzoate, indicating the complexity and challenges in synthetic pathways involving methoxy and nitro groups on benzaldehyde derivatives (Monk et al., 2003).

Formation of Schiff Base Metal Complexes

5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde's structural analogs have been explored in the formation of Schiff base metal complexes, demonstrating significant antimicrobial activity. These studies involve the synthesis of Schiff base ligands by condensation reactions and their subsequent use to prepare metal complexes, which are characterized and tested for antimicrobial efficacy (Joshi, Rojivadiya, & Pandya, 2014).

Insight into Aromatic Substitution Reactions

The synthesis and characterization of compounds related to 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde offer valuable insights into aromatic substitution reactions. These studies shed light on synthetic strategies and the reactivity of nitrobenzaldehyde derivatives, contributing to the understanding of fundamental organic chemistry principles and the development of new synthetic methodologies (Giannopoulos et al., 2000).

Computational Analysis of Structural Conformations

Research involving density functional studies on the structural conformations and vibrational spectra of methoxy-nitrobenzaldehydes provides a deeper understanding of their electronic properties and reactivity. These studies are crucial for designing molecules with specific functions and understanding their behavior at the molecular level (Nataraj, Balachandran, & Karthick, 2011).

Safety And Hazards

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Future Directions

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Please note that the availability of this information depends on how well-studied the compound is. For less common compounds, some of this information may not be available. For a comprehensive analysis, you may need to consult multiple sources or perform experimental studies.


properties

IUPAC Name

5-methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-4-9(2)8-19-13-6-11(14(16)17)10(7-15)5-12(13)18-3/h5-7,9H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFLLIWFCBKKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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